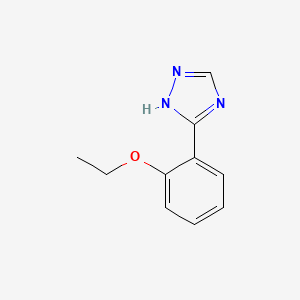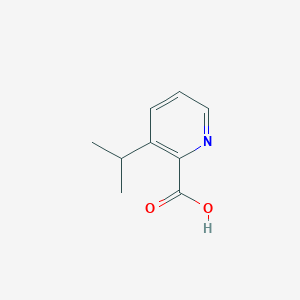
1-(2-Amino-4-bromo-6-methylphenyl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Amino-4-bromo-6-methylphenyl)ethanone is an organic compound with the molecular formula C9H10BrNO. It is a derivative of acetophenone, characterized by the presence of an amino group, a bromine atom, and a methyl group on the benzene ring. This compound is primarily used in research and development due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone can be synthesized through various methods. One common approach involves the bromination of 1-(2-amino-6-methylphenyl)ethanone using bromine in the presence of a suitable solvent like acetic acid. The reaction is typically carried out at room temperature to ensure selective bromination at the desired position .
Industrial Production Methods: Scale-up processes would involve optimizing reaction parameters to achieve high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.
Oxidation Reactions: The ethanone group can be oxidized to form corresponding carboxylic acids using oxidizing agents like potassium permanganate.
Reduction Reactions: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium hydroxide or ammonia in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Major Products:
Substitution: Formation of 1-(2-amino-4-hydroxy-6-methylphenyl)ethanone.
Oxidation: Formation of 1-(2-amino-4-bromo-6-methylphenyl)acetic acid.
Reduction: Formation of 1-(2-amino-4-bromo-6-methylphenyl)ethanol.
Aplicaciones Científicas De Investigación
1-(2-Amino-4-bromo-6-methylphenyl)ethanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-(2-Amino-4-bromo-6-methylphenyl)ethanone is not fully understood. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to alterations in cellular pathways. Further research is needed to elucidate the precise molecular mechanisms involved .
Comparación Con Compuestos Similares
1-(2-Amino-4-methylphenyl)ethanone: Lacks the bromine atom, resulting in different reactivity and biological activity.
1-(2-Amino-4-bromo-6-methoxyphenyl)ethanone:
Uniqueness: 1-(2-Amino-4-bromo-6-methylphenyl)ethanone is unique due to the presence of both an amino group and a bromine atom on the benzene ring, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .
Propiedades
Fórmula molecular |
C9H10BrNO |
|---|---|
Peso molecular |
228.09 g/mol |
Nombre IUPAC |
1-(2-amino-4-bromo-6-methylphenyl)ethanone |
InChI |
InChI=1S/C9H10BrNO/c1-5-3-7(10)4-8(11)9(5)6(2)12/h3-4H,11H2,1-2H3 |
Clave InChI |
NOFBPFOGHDMULB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1C(=O)C)N)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[5-(Benzo[d][1,3]dioxol-5-yl)-6-[(2-hydroxyethyl)oxy]-4-pyrimidinyl]-N-(2-methoxyethyl)azanesulfonamide](/img/structure/B13661909.png)



![2-(Chloroamino)-3-[4-(4-hydroxy-3-iodophenoxy)-3,5-diiodophenyl]propanoic acid](/img/structure/B13661944.png)









